![molecular formula C13H17NO4S B2699862 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-methylbenzamide CAS No. 896020-17-0](/img/structure/B2699862.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-methylbenzamide
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Overview
Description
The compound “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers” is a series of G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds have been identified as potent and selective GIRK1/2 activators .
Synthesis Analysis
The synthesis of these compounds involved the identification of a new ether-based scaffold paired with a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and were found to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not explicitly mentioned in the available sources .Scientific Research Applications
Antimicrobial Agents in Aquatic Environments
A review on parabens, which are structurally related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-methylbenzamide due to their usage in consumer products, outlines their occurrence, fate, and behavior in aquatic environments. Despite efficient wastewater treatment eliminating these compounds, they persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This persistence is attributed to continuous introduction into the environment through product consumption. The study highlights the need for further research on the toxicity of chlorinated by-products formed when parabens react with free chlorine (Haman, Dauchy, Rosin, & Munoz, 2015).
Environmental Impact of Organic Sunscreen Ingredients
Research on the environmental effects of organic sunscreen ingredients, including oxybenzone, highlights concerns over their persistence and potential to disrupt endocrine function in wildlife and humans. Detected at significant levels across various environmental compartments, these compounds pose a threat to aquatic ecosystems due to their hormone-like activities. This underscores the importance of developing less harmful alternatives for personal care products (Schneider & Lim, 2019).
Antioxidant Activity Determination Methods
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channel . The GIRK channels play a crucial role in maintaining the resting membrane potential and controlling the cellular excitability in various cells, including neurons and cardiac myocytes.
Mode of Action
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzamide: interacts with the GIRK channels, leading to their activation . This activation results in the opening of the channels, allowing potassium ions to flow out of the cell. This outflow of potassium ions hyperpolarizes the cell membrane, reducing the cell’s excitability.
Pharmacokinetics
The pharmacokinetic properties of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzamide Similar compounds have shown improved metabolic stability over prototypical urea-based compounds . This suggests that N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzamide may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to good bioavailability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-14(11-7-8-19(16,17)9-11)13(15)10-3-5-12(18-2)6-4-10/h3-6,11H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGLNYDLIXQMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-methylbenzamide |
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